molecular formula C9H13NO2 B1392749 1-(4-Amino-3-methoxyphenyl)ethanol CAS No. 1221792-01-3

1-(4-Amino-3-methoxyphenyl)ethanol

Cat. No.: B1392749
CAS No.: 1221792-01-3
M. Wt: 167.2 g/mol
InChI Key: PDHHRGWWLTVBAZ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)ethanol is an organic compound with a molecular formula of C9H13NO2 It is characterized by the presence of an amino group, a methoxy group, and an ethanol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-3-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-nitro-3-methoxyphenyl)-1-ethanol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Another method involves the catalytic hydrogenation of 1-(4-nitro-3-methoxyphenyl)-1-ethanol using a palladium on carbon (Pd/C) catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

    Acylation: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Acylation: Amides or other acylated products.

Scientific Research Applications

1-(4-Amino-3-methoxyphenyl)ethanol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and polymers.

    Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and mechanisms.

    Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methoxyphenyl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. The ethanol group can also participate in hydrogen bonding, influencing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-3-methylphenyl)-1-ethanol: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Amino-3-chlorophenyl)-1-ethanol: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(4-Amino-3-hydroxyphenyl)-1-ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(4-Amino-3-methoxyphenyl)ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the methoxy group can participate in specific interactions with molecular targets, contributing to the compound’s overall pharmacological profile.

Properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHHRGWWLTVBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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